molecular formula C17H28N2O3 B14765555 tert-Butyl (4-(((1r,4r)-4-ethynylcyclohexyl)amino)-4-oxobutyl)carbamate

tert-Butyl (4-(((1r,4r)-4-ethynylcyclohexyl)amino)-4-oxobutyl)carbamate

Cat. No.: B14765555
M. Wt: 308.4 g/mol
InChI Key: XYSYYMGOZYGOBW-UHFFFAOYSA-N
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Description

tert-Butyl (4-(((1r,4r)-4-ethynylcyclohexyl)amino)-4-oxobutyl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a cyclohexyl ring with an ethynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(((1r,4r)-4-ethynylcyclohexyl)amino)-4-oxobutyl)carbamate typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. The ethynyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl or vinyl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and safety . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(((1r,4r)-4-ethynylcyclohexyl)amino)-4-oxobutyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or carbamates.

Scientific Research Applications

tert-Butyl (4-(((1r,4r)-4-ethynylcyclohexyl)amino)-4-oxobutyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(((1r,4r)-4-ethynylcyclohexyl)amino)-4-oxobutyl)carbamate involves its interaction with specific molecular targets and pathways. The ethynyl group may interact with enzymes or receptors, leading to modulation of their activity. The carbamate group can act as a prodrug, releasing the active amine upon hydrolysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethynyl group in tert-Butyl (4-(((1r,4r)-4-ethynylcyclohexyl)amino)-4-oxobutyl)carbamate imparts unique reactivity and potential bioactivity, distinguishing it from other similar compounds. This structural feature may enhance its interaction with specific molecular targets, leading to unique biological effects.

Properties

Molecular Formula

C17H28N2O3

Molecular Weight

308.4 g/mol

IUPAC Name

tert-butyl N-[4-[(4-ethynylcyclohexyl)amino]-4-oxobutyl]carbamate

InChI

InChI=1S/C17H28N2O3/c1-5-13-8-10-14(11-9-13)19-15(20)7-6-12-18-16(21)22-17(2,3)4/h1,13-14H,6-12H2,2-4H3,(H,18,21)(H,19,20)

InChI Key

XYSYYMGOZYGOBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)NC1CCC(CC1)C#C

Origin of Product

United States

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